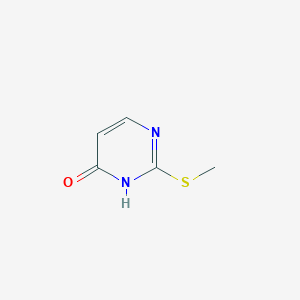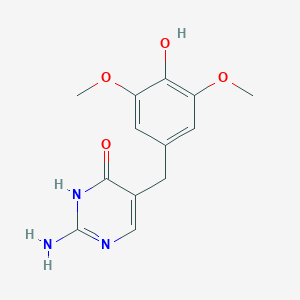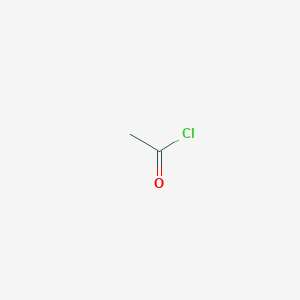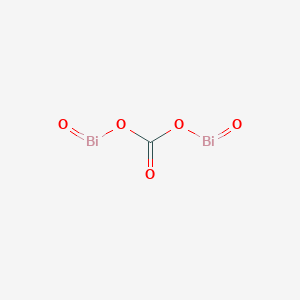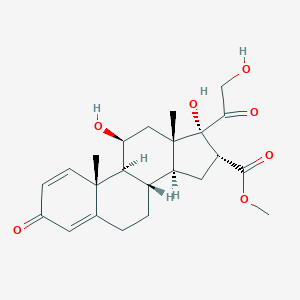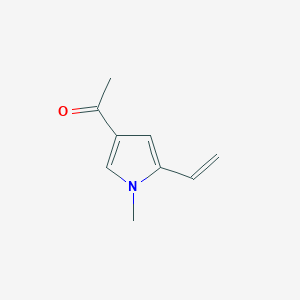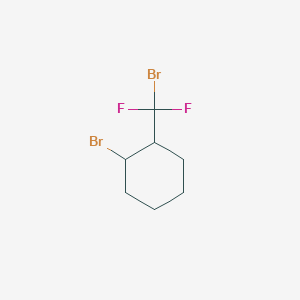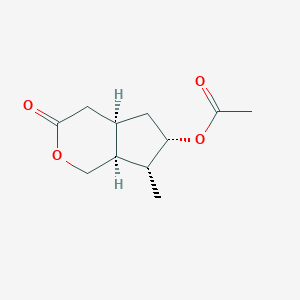
Isoboonein acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoboonein acetate can be synthesized through the acetylation of Isoboonein using acetic anhydride . The reaction typically involves the use of a suitable solvent such as chloroform, dichloromethane, or ethyl acetate . The reaction conditions may vary, but generally, the process is carried out at room temperature with a catalyst to facilitate the acetylation.
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from natural sources, followed by purification through crystallization or other separation techniques . The extraction process may utilize solvents like chloroform or dichloromethane to isolate the compound from plant materials.
Chemical Reactions Analysis
Types of Reactions: Isoboonein acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Isoboonein acetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Isoboonein acetate involves its interaction with various molecular targets and pathways. It has been shown to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating its anti-inflammatory properties . The exact molecular targets and pathways are still under investigation, but its effects on cellular signaling and immune response are of particular interest.
Comparison with Similar Compounds
Isoboonein: A closely related iridoid compound with similar biological activities.
3-Deoxo-1β-methoxyjioglutolide: Another iridoid with comparable properties.
Rehmaglutin D: A compound with structural similarities and potential biological activities.
Uniqueness: Isoboonein acetate stands out due to its specific acetylation, which may enhance its biological activity and stability compared to its non-acetylated counterparts. Its unique structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
[(4aR,6S,7R,7aS)-7-methyl-3-oxo-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-6-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-6-9-5-14-11(13)4-8(9)3-10(6)15-7(2)12/h6,8-10H,3-5H2,1-2H3/t6-,8-,9-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJHSEZGXPVNLN-QQRDMOCMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1COC(=O)C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1COC(=O)C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
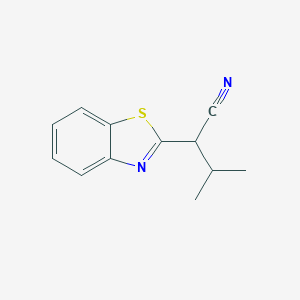
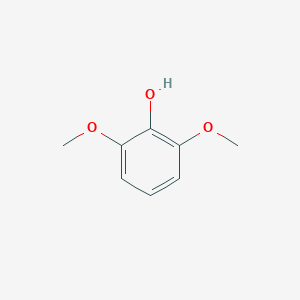
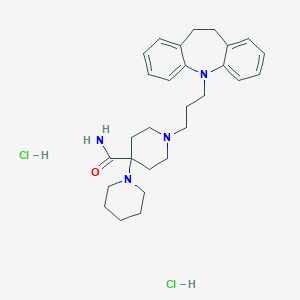
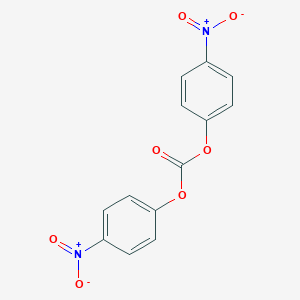
![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)
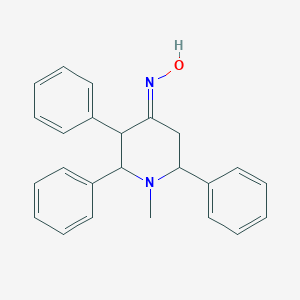
![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)
